molecular formula C13H17NO2 B137567 tert-Butyl indoline-1-carboxylate CAS No. 143262-10-6

tert-Butyl indoline-1-carboxylate

Cat. No. B137567
CAS RN: 143262-10-6
M. Wt: 219.28 g/mol
InChI Key: GWAXLDLPPZPQLO-UHFFFAOYSA-N
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Description

“tert-Butyl indoline-1-carboxylate” is an N-substituted indoline derivative . It has the molecular formula C13H17NO2 . It is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .


Synthesis Analysis

The synthesis of “tert-Butyl indoline-1-carboxylate” involves the use of tert-butyl lithium in tetrahydrofuran and pentane at -78℃ for 2.08333 h . The reaction mixture is then stirred for 2 hours, after which HOAc is added . The mixture is warmed to ambient temperature over 30 minutes and diluted with EtOAc .


Chemical Reactions Analysis

“tert-Butyl indoline-1-carboxylate” is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines .


Physical And Chemical Properties Analysis

“tert-Butyl indoline-1-carboxylate” has a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) . Its density is 1.1±0.1 g/cm3 . It has a molar refractivity of 62.2±0.3 cm3, and a polar surface area of 30 Å2 .

Scientific Research Applications

Synthesis of Aryl Alkyl Amines

tert-Butyl indoline-1-carboxylate: is used as a reactant in the preparation of aryl alkyl amines through alkylation reactions catalyzed by palladium (Pd). This process is significant in the pharmaceutical industry for the synthesis of complex amines which are often found in drug molecules .

Preparation of Allyl- and Arylindolines

This compound serves as a reactant in the preparation of allyl- and arylindolines. These structures are important intermediates in organic synthesis and can lead to the production of various bioactive molecules .

Modular Indole Synthesis

It is involved in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B. These acids have potential biological activities, including antiparasitic properties .

Synthesis of Biologically Active Natural Products

tert-Butyl indoline-1-carboxylate: is a precursor in the synthesis of biologically active natural products such as Indiacen A and Indiacen B, which have potential therapeutic applications .

Hetero-/Retro-Diels–Alder Reaction

The compound has been used in the synthesis process involving hetero-/retro-Diels–Alder reactions, which are crucial steps in constructing complex organic frameworks found in natural products .

Fischer Indole Synthesis

It plays a role in Fischer indole synthesis, a method used to produce indoles which are prevalent moieties present in natural products with diverse biological activities .

Safety and Hazards

“tert-Butyl indoline-1-carboxylate” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has a flash point of 230.0 °F - closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

tert-Butyl indoline-1-carboxylate, also known as 1-BOC-INDOLINE, is primarily used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . It is also used in the preparation of allyl- and arylindolines . The primary targets of this compound are therefore the molecules that it reacts with in these chemical reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the preparation of aryl alkyl amines, 1-BOC-INDOLINE undergoes an alkylation reaction catalyzed by palladium . This results in the formation of new chemical bonds and the creation of a new compound.

Biochemical Pathways

The biochemical pathways affected by 1-BOC-INDOLINE are those involved in the synthesis of aryl alkyl amines and indolines . The compound’s role in these pathways is as a reactant, contributing to the formation of new compounds.

Result of Action

The result of 1-BOC-INDOLINE’s action is the formation of new compounds, such as aryl alkyl amines and indolines . These compounds can have various applications, depending on their specific structures and properties.

Action Environment

The action of 1-BOC-INDOLINE is influenced by the conditions of the chemical reaction it is used in. Factors such as the presence of a catalyst, the temperature and pressure of the reaction, and the concentrations of the reactants can all affect the compound’s action, efficacy, and stability .

properties

IUPAC Name

tert-butyl 2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXLDLPPZPQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394808
Record name tert-Butyl indoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl indoline-1-carboxylate

CAS RN

143262-10-6
Record name tert-Butyl indoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl indoline-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of di-tert-butylcarbonate (427.1 g, 1.96 mol) in CH2Cl2 (500 mL) was added dropwise at room temperature to a solution of indoline (212 g 1.78 mol) in CH2Cl2 (1000 mL). A solution of NaOH (85.3 g, 2.13 mol) in water (500 mL) was then added dropwise and the mixture was stirred overnight. The layers were separated and the organic layer was washed with 5% NaOH, brine and dried over Na2SO4. The organic layer was concentrated under reduced pressure and the crude product was crystallized with petroleum ether, giving 324 g (68%) of the title compound.
Quantity
427.1 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
85.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

Indoline (10 g, 84 mmol) was dissolved in tetrahydrofuran (100 mL) and di-tert-butylcarbonate (22 g, 0.1 mol) was added. The mixture was left stirring for 16 hours at room temperature under an inert nitrogen atmosphere. The tetrahydrofuran was removed in vacuo and the crude product purified by vacuum distillation to give the title compound (15.1 g) as a clear pale pink oil that crystallised upon standing (temperature: 160-162° C., pressure 1-0.1 mm Hg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Bromo-1-t-butyloxycarbonylindoline (2.0 g, 6.7 mmol) and DMF (0.53 mL, 6.7 mmol), were dissolved in THF (30 mL) and the resulting solution was cooled to −78° C. with stirring under a nitrogen atmosphere. A solution of t-butyllithium in pentane (1.7 M, 10.3 mL, 17.5 mmol) was added dropwise over 5 min. The reaction mixture was stirred for 2 h; then HOAc (3 mL) was added. The cloudy mixture was warmed to ambient temperature over 30 min and diluted with EtOAc (100 mL). Successive washings with a saturated Na2CO3 solution (2×10 mL) and then brine (10 mL) were performed. Drying over Na2SO4, filtration and removal of solvent in vacuo gave an oil. Column chromatography (EtOAc:hexane: 1:9, then 1:1) and removal of solvent in vacuo provided two products, both were white solids: (1) 1-t-butyloxycarbonylindoline (270 mg, 18% yield): 1H NMR (CDCl3, 300 MHz): 7.18–7.10 (m, 2H), 6.92 (t, 1H, J=7), 3.97 (t, 2H, J=7), 3.08 (t, 3H, J=7), 1.57 (s, 9H); MS (APCI+): 220 (C13H18NO2, M++H) and (2) the title product (650 mg, 39% yield): 1H NMR (CDCl3, 300 MHz): 9.86 (s, 1H), 7.9 (br s, 1H), 7.70–7.65 (m, 2H), 4.06 (t, 2H, J=7), 3.15 (t, 2H, J=7), 1.58 (s, 9H); MS (ES+): 248 (C14H18NO3, M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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